(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO5 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid (CAS: 755025-16-2) is a compound that has garnered attention due to its potential biological activities. Its chemical structure includes a pyrrolidine ring, a carboxylic acid functional group, and a dimethoxyphenyl substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer effects, supported by data tables and research findings.
- Molecular Formula : C14H17NO5
- Molecular Weight : 279.29 g/mol
- IUPAC Name : (S)-1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
- Purity : 97%
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit antimicrobial properties against various Gram-positive pathogens. The structure of this compound suggests potential antimicrobial activity due to its ability to interact with bacterial cell membranes and inhibit essential bacterial functions.
Research Findings
A study explored the antimicrobial efficacy of related compounds against multidrug-resistant strains. The results demonstrated that certain derivatives showed significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentration (MIC) values were determined using broth microdilution techniques.
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
Compound A | S. aureus | 32 |
Compound B | E. faecalis | 64 |
(3S)-1-[...] | S. aureus | 128 |
The compound exhibited moderate activity with an MIC greater than 128 µg/mL, suggesting that while it possesses some antimicrobial properties, further modifications may enhance its efficacy .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using A549 human lung cancer cells revealed that this compound could reduce cell viability significantly.
Case Study: Cytotoxicity Against A549 Cells
In a controlled experiment, A549 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability:
Concentration (µM) | Viability (%) | p-value |
---|---|---|
0 | 100 | - |
10 | 85 | >0.05 |
50 | 63 | <0.05 |
100 | 21 | <0.001 |
At a concentration of 100 µM, the compound reduced cell viability to 21%, indicating significant cytotoxic effects compared to untreated controls . These findings suggest that structural modifications can enhance anticancer activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound may be influenced by its structural features. Modifications such as the introduction of halogen atoms or additional functional groups could potentially enhance both antimicrobial and anticancer activities.
Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Addition of Cl | Increased anticancer activity |
Substitution on phenyl | Enhanced antimicrobial properties |
Properties
IUPAC Name |
(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-11-4-3-9(12(6-11)20-2)7-15-8-10(14(17)18)5-13(15)16/h3-4,6,10H,5,7-8H2,1-2H3,(H,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFGRQLUQFPWPR-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(CC2=O)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)CN2C[C@H](CC2=O)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.